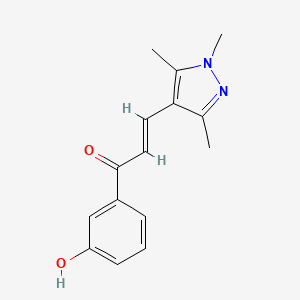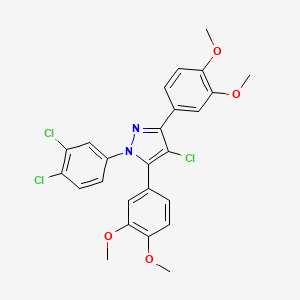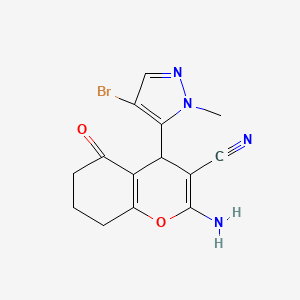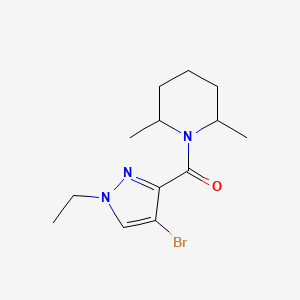![molecular formula C20H15F3N4OS B10914282 1-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10914282.png)
1-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N~5~-[4-(4-PYRIDYLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a thieno[2,3-c]pyrazole core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including a trifluoromethyl group, a pyridylmethyl group, and a carboxamide group, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-METHYL-N~5~-[4-(4-PYRIDYLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step synthetic routes. One common approach includes the following steps:
Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyrazole ring system.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Pyridylmethyl Group: This step involves the coupling of a pyridylmethyl moiety to the thieno[2,3-c]pyrazole core, often using palladium-catalyzed cross-coupling reactions.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow chemistry techniques and advanced catalytic systems.
Chemical Reactions Analysis
1-METHYL-N~5~-[4-(4-PYRIDYLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and pyridylmethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The pyridylmethyl group can undergo various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
1-METHYL-N~5~-[4-(4-PYRIDYLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and cellular processes, providing insights into disease mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-METHYL-N~5~-[4-(4-PYRIDYLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The trifluoromethyl group and pyridylmethyl group play crucial roles in enhancing the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-METHYL-N~5~-[4-(4-PYRIDYLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Thieno[2,3-c]pyrazole Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Trifluoromethyl-Substituted Heterocycles: Compounds with a trifluoromethyl group attached to different heterocyclic cores can be compared in terms of their reactivity and applications.
Pyridylmethyl-Substituted Compounds:
The uniqueness of 1-METHYL-N~5~-[4-(4-PYRIDYLMETHYL)PHENYL]-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C20H15F3N4OS |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H15F3N4OS/c1-27-19-15(17(26-27)20(21,22)23)11-16(29-19)18(28)25-14-4-2-12(3-5-14)10-13-6-8-24-9-7-13/h2-9,11H,10H2,1H3,(H,25,28) |
InChI Key |
NSPNUWKZHQOGNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4)C(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B10914202.png)
![3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914225.png)
![3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10914227.png)
![N-(2-acetylphenyl)-1-benzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914231.png)


![N,N'-bis[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1-methyl-1H-pyrazole-4,5-dicarboxamide](/img/structure/B10914251.png)
![3-[({(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid](/img/structure/B10914254.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B10914261.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10914266.png)


![6-cyclopropyl-3-methyl-1-phenyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914279.png)

